Cas no 2034622-06-3 (N-2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl-N'-(furan-2-yl)methylethanediamide)

N-2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl-N'-(furan-2-yl)methylethanediamide structure
2034622-06-3 structure
商品名:N-2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl-N'-(furan-2-yl)methylethanediamide
CAS番号:2034622-06-3
MF:C17H16N2O6
メガワット:344.318744659424
CID:6276054
PubChem ID:121018375

N-2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl-N'-(furan-2-yl)methylethanediamide 化学的及び物理的性質

名前と識別子

    • N-2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl-N'-(furan-2-yl)methylethanediamide
    • N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-N'-[(furan-2-yl)methyl]ethanediamide
    • F6506-0386
    • 2034622-06-3
    • N'-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-N-(furan-2-ylmethyl)oxamide
    • AKOS026691889
    • N1-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide
    • インチ: 1S/C17H16N2O6/c20-15(18-9-13-3-1-6-24-13)16(21)19-11-17(22,12-5-8-23-10-12)14-4-2-7-25-14/h1-8,10,22H,9,11H2,(H,18,20)(H,19,21)
    • InChIKey: NHJNLUFYIXQDFK-UHFFFAOYSA-N
    • ほほえんだ: OC(C1=CC=CO1)(C1=COC=C1)CNC(C(NCC1=CC=CO1)=O)=O

計算された属性

  • せいみつぶんしりょう: 344.10083623g/mol
  • どういたいしつりょう: 344.10083623g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 25
  • 回転可能化学結合数: 6
  • 複雑さ: 488
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 118Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.3

N-2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl-N'-(furan-2-yl)methylethanediamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6506-0386-4mg
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-N'-[(furan-2-yl)methyl]ethanediamide
2034622-06-3
4mg
$66.0 2023-09-08
Life Chemicals
F6506-0386-20μmol
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-N'-[(furan-2-yl)methyl]ethanediamide
2034622-06-3
20μmol
$79.0 2023-09-08
Life Chemicals
F6506-0386-1mg
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-N'-[(furan-2-yl)methyl]ethanediamide
2034622-06-3
1mg
$54.0 2023-09-08
Life Chemicals
F6506-0386-30mg
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-N'-[(furan-2-yl)methyl]ethanediamide
2034622-06-3
30mg
$119.0 2023-09-08
Life Chemicals
F6506-0386-25mg
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-N'-[(furan-2-yl)methyl]ethanediamide
2034622-06-3
25mg
$109.0 2023-09-08
Life Chemicals
F6506-0386-40mg
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-N'-[(furan-2-yl)methyl]ethanediamide
2034622-06-3
40mg
$140.0 2023-09-08
Life Chemicals
F6506-0386-10μmol
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-N'-[(furan-2-yl)methyl]ethanediamide
2034622-06-3
10μmol
$69.0 2023-09-08
Life Chemicals
F6506-0386-20mg
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-N'-[(furan-2-yl)methyl]ethanediamide
2034622-06-3
20mg
$99.0 2023-09-08
Life Chemicals
F6506-0386-5mg
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-N'-[(furan-2-yl)methyl]ethanediamide
2034622-06-3
5mg
$69.0 2023-09-08
Life Chemicals
F6506-0386-2μmol
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-N'-[(furan-2-yl)methyl]ethanediamide
2034622-06-3
2μmol
$57.0 2023-09-08

N-2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl-N'-(furan-2-yl)methylethanediamide 関連文献

N-2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl-N'-(furan-2-yl)methylethanediamideに関する追加情報

Introduction to N-2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl-N'-(furan-2-yl)methylethanediamide (CAS No. 2034622-06-3)

N-2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl-N'-(furan-2-yl)methylethanediamide is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its unique furan-based structure, has garnered attention due to its potential applications in drug development and molecular recognition. The presence of multiple hydroxyethyl and methylene groups in its backbone suggests a high degree of functional flexibility, making it a promising candidate for further exploration in medicinal chemistry.

The chemical structure of this compound can be described as a derivative of ethanediamide, where the primary amine groups are substituted with furan moieties at the 2-position and 3-position, respectively. Additionally, the introduction of a hydroxyethyl side chain at the 2-position enhances its solubility and reactivity, which are critical factors in pharmaceutical applications. Such structural features make it an intriguing subject for studying interactions with biological targets, particularly enzymes and receptors.

Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of such complex molecules. Studies using molecular docking simulations have shown that derivatives of this class exhibit potential binding affinity to various therapeutic targets. For instance, preliminary research suggests that modifications to the furan ring system could modulate binding interactions with enzymes involved in metabolic pathways, making this compound a candidate for further investigation in the development of novel therapeutic agents.

The synthesis of N-2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl-N'-(furan-2-yl)methylethanediamide involves multi-step organic transformations, including condensation reactions and functional group interconversions. The use of protected amino groups during synthesis ensures regioselectivity and prevents unwanted side reactions. Advances in catalytic methods have also improved the efficiency of these synthetic routes, allowing for scalable production under controlled conditions.

In the realm of drug discovery, the unique structural motifs present in this compound make it a valuable scaffold for designing molecules with enhanced pharmacological properties. The hydroxyethyl group, for example, can serve as a hydrogen bond acceptor or participate in hydrophobic interactions with biological targets. Additionally, the presence of multiple furan rings suggests potential for π-stacking interactions, which could influence binding affinity and selectivity.

Current research is focused on exploring the pharmacokinetic profile of this compound. Preliminary pharmacokinetic studies indicate that modifications to the side chains can significantly affect absorption, distribution, metabolism, and excretion (ADME) properties. This information is crucial for optimizing lead compounds into viable drug candidates. Furthermore, investigations into its potential toxicity profile are underway to ensure safety in future clinical applications.

The role of computational tools in predicting and optimizing molecular properties cannot be overstated. Advanced software packages enable researchers to model various conformations of this compound and predict its behavior in different environments. These simulations help in identifying key structural features that contribute to its biological activity and guide synthetic modifications toward improved efficacy.

Future directions in the study of N-2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl-N'-(furan-2-yl)methylethanediamide include exploring its potential as an intermediate in more complex drug molecules. By incorporating additional functional groups or linking it to other pharmacophores, researchers aim to develop novel therapeutic agents with targeted mechanisms of action. The versatility of its structure allows for diverse modifications, making it a versatile tool in medicinal chemistry.

The growing interest in natural product-inspired scaffolds has also influenced the design of this compound. The furan ring, a common motif found in many bioactive natural products, provides a scaffold that can be easily modified to enhance biological activity. By leveraging such structural motifs, chemists hope to discover new molecules with therapeutic potential that mimic the efficacy of natural products while avoiding their limitations.

In conclusion, N-2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl-N'-(furan-2-yl)methylethanediamide represents a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features and functional groups make it an attractive candidate for further exploration in drug discovery. As computational methods and synthetic techniques continue to advance, the possibilities for developing novel therapeutic agents based on this scaffold are boundless.

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